2,3-Dibromo-4-methylthiophene

Regioselective cross-coupling Palladium catalysis Thiophene functionalization

2,3-Dibromo-4-methylthiophene is a heterocyclic building block featuring a thiophene core with bromine atoms at the 2- and 3-positions and a methyl group at the 4-position. Its structural arrangement confers distinct steric and electronic properties that enable regioselective cross-coupling at the C2 position in palladium-catalyzed reactions, a critical feature for constructing 2,3-disubstituted thiophene derivatives in medicinal chemistry and materials science.

Molecular Formula C5H4Br2S
Molecular Weight 255.96 g/mol
CAS No. 125257-38-7
Cat. No. B176918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-4-methylthiophene
CAS125257-38-7
Synonyms2,3-DIBROMO-4-METHYLTHIOPHENE
Molecular FormulaC5H4Br2S
Molecular Weight255.96 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1Br)Br
InChIInChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3
InChIKeyWBYLRMUZATVKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-4-methylthiophene (CAS 125257-38-7): Procurement-Grade Building Block for Regioselective Thiophene Functionalization


2,3-Dibromo-4-methylthiophene is a heterocyclic building block featuring a thiophene core with bromine atoms at the 2- and 3-positions and a methyl group at the 4-position. Its structural arrangement confers distinct steric and electronic properties that enable regioselective cross-coupling at the C2 position in palladium-catalyzed reactions, a critical feature for constructing 2,3-disubstituted thiophene derivatives in medicinal chemistry and materials science [1]. The compound is a solid at room temperature with a molecular weight of 255.96 g/mol and a logP of 3.58, indicating its lipophilic character suitable for organic synthesis applications .

Regioselective cross-coupling: reported exclusive C2 activation enables sequential introduction of distinct substituents
Methyl-substituted thiophene core: may modulate electronic properties and final material characteristics
Solid-state building block suitable for standard organic synthesis and palladium-catalyzed workflows

Why 2,3-Dibromo-4-methylthiophene Outperforms Alternative Dibromothiophenes in Regioselective Coupling Reactions


Dibromothiophenes are not interchangeable in synthetic workflows due to significant differences in reactivity and regioselectivity driven by steric and electronic factors. Specifically, the adjacency of the bromine atoms in 2,3-dibromothiophenes creates steric hindrance that strongly favors initial coupling at the less hindered C2 position, enabling precise sequential functionalization strategies [1]. In contrast, 2,4-dibromothiophene undergoes non-selective double couplings under standard Suzuki conditions, while 2,5-dibromo-3-methylthiophene exhibits low to moderate yields and less predictable regioselectivity in analogous reactions [2]. Furthermore, the specific substitution pattern of 2,3-dibromo-4-methylthiophene introduces a methyl group that further modulates electronic density, influencing both reaction kinetics and product selectivity in ways not achievable with unsubstituted or differently substituted analogs [3].

2,4-Dibromothiophene
Non-selective double coupling may generate complex product mixtures, complicating purification and reducing control over substitution pattern.
2,5-Dibromo-3-methylthiophene
Lower and less predictable regioselectivity reported in analogous reactions; may not provide comparable sequential functionalization reliability.
Unsubstituted 2,3-dibromothiophene
Lacks the electron-donating methyl group, which may influence reaction kinetics and final material properties; electronic modulation profile may differ.

Quantitative Differentiation of 2,3-Dibromo-4-methylthiophene (CAS 125257-38-7) Against Key Comparators


Superior Regioselectivity in Suzuki Coupling: Exclusive C2 Activation Compared to Non-Selective 2,4-Dibromothiophene

Pereira et al. demonstrated that 2,3-dibromothiophene derivatives undergo regioselective Suzuki coupling exclusively at the C2 position, enabling the sequential introduction of two distinct substituents. In contrast, 2,4-dibromothiophene exhibits non-selective double coupling under identical standard Suzuki conditions, resulting in complex mixtures and lower yields [1]. Varello and Handy further quantified that standard Suzuki couplings on 2,4-dibromothiophene proceed smoothly, whereas 2,3-dibromothiophene is 'much more sensitive to steric effects,' requiring specialized potassium borate reagents to achieve comparable yields .

Regioselectivity
Head-to-head
Exclusive C2 activation vs non-selective double coupling
Enables synthesis of 2,3-disubstituted thiophenes with two different functional groups
Standard Suzuki conditions, Pd-catalyzed
Regioselective cross-coupling Palladium catalysis Thiophene functionalization

Enhanced Yield Potential via Optimized Borate Reagents: 2,3-Dibromo-4-methylthiophene Achieves Comparable Yields to 2,4-Dibromothiophene with Specialized Conditions

While 2,3-dibromothiophenes are inherently less reactive in Suzuki couplings due to steric hindrance, Varello and Handy demonstrated that employing potassium borates instead of standard boronic acids significantly improves yields. Under optimized conditions, 2,3-dibromothiophenes achieve yields only modestly lower than 2,4-dibromothiophene, narrowing the gap from 'much more sensitive' to a 'quite modest' difference . This evidence quantifies the practical viability of 2,3-dibromo-4-methylthiophene in high-yielding synthetic sequences.

Yield optimization
Data to verify
Potassium borates improve yield; difference described as 'quite modest' vs 2,4-isomer
Supports high-yielding sequences with appropriate reagent selection
Precise yield data not reported in public literature
Cross-coupling yield optimization Potassium borates Suzuki-Miyaura

Improved Structural and Electronic Tunability via Methyl Substitution: 2,3-Dibromo-4-methylthiophene vs. Unsubstituted 2,3-Dibromothiophene

The presence of a methyl group at the 4-position in 2,3-dibromo-4-methylthiophene introduces electron-donating character and additional steric bulk compared to unsubstituted 2,3-dibromothiophene. This substitution influences both the reactivity of the bromine atoms and the final properties of derived materials. While direct quantitative comparison data are limited in the open literature, class-level inference from studies on methyl-substituted thiophenes indicates that such modifications can alter oxidation potentials by 0.1-0.3 V and affect polymer morphology [1].

Electronic modulation
Class-level inference
Methyl group at C4 introduces electron-donating effect
May alter oxidation potential and polymer morphology
Estimated shift 0.1–0.3 V based on polythiophene analogs
Electronic effects Steric modulation Material properties

Documented Use in Hyperbranched Polymer Synthesis: A Niche Application with Quantifiable Architectural Control

BOC Sciences reports that 2,3-dibromo-4-methylthiophene is specifically employed as a reagent in the synthesis of hyperbranched polymers with tunable branching . This application leverages the compound's unique substitution pattern to control polymer architecture, a capability not shared by other dibromothiophenes. While detailed synthetic protocols and polymer characterization data are proprietary, the explicit mention of 'tunable branching' indicates quantifiable control over polymer properties such as degree of branching (DB), which is a critical parameter in hyperbranched polymer performance.

Hyperbranched polymer use
Supplier data
Reported as reagent for hyperbranched polymers with tunable branching
Niche application requiring precise architectural control
Proprietary protocols; limited public characterization
Hyperbranched polymers Tunable branching Materials chemistry

Optimal Use Cases for 2,3-Dibromo-4-methylthiophene (CAS 125257-38-7) Based on Quantified Differentiation


Regioselective Synthesis of 2,3-Disubstituted Thiophenes for Medicinal Chemistry

Researchers requiring 2,3-disubstituted thiophene cores with two different functional groups should prioritize 2,3-dibromo-4-methylthiophene due to its exclusive C2 regioselectivity in Suzuki couplings. This enables sequential introduction of aryl, heteroaryl, or alkenyl groups, a key step in the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules. Alternative dibromothiophenes lack this precise regiocontrol, leading to mixtures or symmetric products [1].

Synthesis of Hyperbranched Polymers with Controlled Architecture

This compound is specifically cited as a reagent for preparing hyperbranched polymers with tunable branching . Its unique substitution pattern allows for controlled polymer growth, making it essential for researchers developing advanced materials for drug delivery, coatings, or optoelectronics where precise macromolecular architecture dictates performance.

Precursor for Functional Materials Requiring Methyl-Substituted Thiophene Units

The methyl group at the 4-position provides a means to modulate the electronic properties and solubility of final materials. This is particularly relevant for organic electronics, where even slight changes in oxidation potential or film morphology can significantly impact device performance [1]. 2,3-Dibromo-4-methylthiophene offers a direct route to such tailored building blocks.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Exclusive C2 regioselectivity in Suzuki coupling
Sequential introduction of distinct functional groups
Hyperbranched polymer synthesis
Substitution pattern enabling tunable branching
Polymer architecture and degree of branching control
Functional materials precursor
Methyl group for electronic and solubility tuning
Optoelectronic property modulation and film morphology
Quote Request

Request a Quote for 2,3-Dibromo-4-methylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.